3-Butoxy-2-oxobutyraldehyde
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Overview
Description
3-Butoxy-2-oxobutyraldehyde is an organic compound with the molecular formula C8H14O3 It is a derivative of butyraldehyde, featuring a butoxy group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butoxy-2-oxobutyraldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-butoxybutanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions to facilitate the formation of the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic oxidation of butoxybutanol. This process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-2-oxobutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Butanoic acid derivatives.
Reduction: Butoxybutanol.
Substitution: Various substituted butyraldehyde derivatives.
Scientific Research Applications
3-Butoxy-2-oxobutyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-butoxy-2-oxobutyraldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various chemical reactions. The butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-oxobutyraldehyde: Similar structure but with an ethoxy group instead of a butoxy group.
3-Methoxy-2-oxobutyraldehyde: Features a methoxy group.
3-Propoxy-2-oxobutyraldehyde: Contains a propoxy group.
Uniqueness
3-Butoxy-2-oxobutyraldehyde is unique due to its specific butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the butoxy group is advantageous.
Properties
CAS No. |
94291-55-1 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-butoxy-2-oxobutanal |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-11-7(2)8(10)6-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
OITUYDJHTTVPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)C(=O)C=O |
Origin of Product |
United States |
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